![molecular formula C17H16ClIN2O4 B11706831 2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11706831.png)
2-(2-Chlorophenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenoxy and ethoxy-hydroxy-iodophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-(2-chlorophenoxy)ethyl acetate. This intermediate is then reacted with hydrazine hydrate to produce 2-(2-chlorophenoxy)acetohydrazide .
The next step involves the condensation of 2-(2-chlorophenoxy)acetohydrazide with 3-ethoxy-2-hydroxy-5-iodobenzaldehyde under acidic conditions to yield the final product . The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the chlorophenoxy and ethoxy-hydroxy-iodophenyl groups allows for specific interactions with target molecules, influencing pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorophenoxy)ethanol: A related compound with similar structural features but different functional groups.
Ethyl (2-chlorophenoxy)(phenyl)acetate: Another compound with a chlorophenoxy group but different substituents.
Uniqueness
2-(2-Chlorophenoxy)-N’-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide is unique due to the presence of both chlorophenoxy and ethoxy-hydroxy-iodophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H16ClIN2O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16ClIN2O4/c1-2-24-15-8-12(19)7-11(17(15)23)9-20-21-16(22)10-25-14-6-4-3-5-13(14)18/h3-9,23H,2,10H2,1H3,(H,21,22)/b20-9+ |
Clé InChI |
FACFJWQMNTZRTL-AWQFTUOYSA-N |
SMILES isomérique |
CCOC1=CC(=CC(=C1O)/C=N/NC(=O)COC2=CC=CC=C2Cl)I |
SMILES canonique |
CCOC1=CC(=CC(=C1O)C=NNC(=O)COC2=CC=CC=C2Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


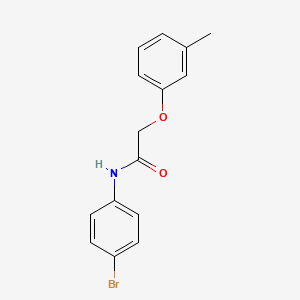
![1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium](/img/structure/B11706760.png)
![(2Z)-N-phenyl-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B11706765.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)


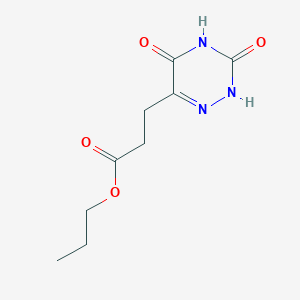
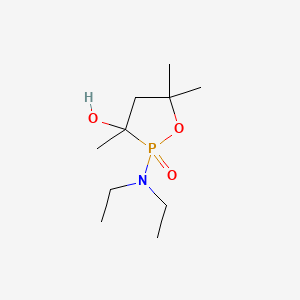
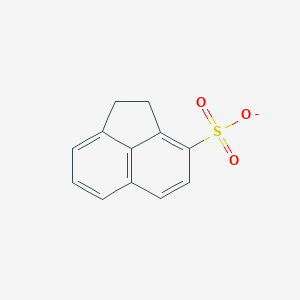
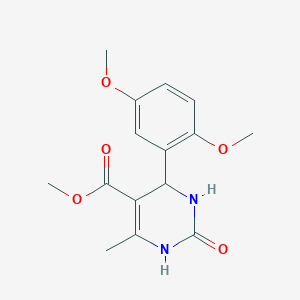
![4-methyl-5'-(4-nitrophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706802.png)

![3,3-bis(4-methylphenyl)-3',5'-diphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11706810.png)

